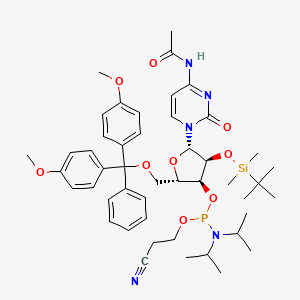![molecular formula C₁₂H₁₀KO₄S B1142336 Potassium [1,1'-biphenyl]-2-yl sulfate CAS No. 854243-47-3](/img/structure/B1142336.png)
Potassium [1,1'-biphenyl]-2-yl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [1,1’-biphenyl]-2-yl sulfate is an organic compound that features a biphenyl structure with a sulfate group attached to one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [1,1’-biphenyl]-2-yl sulfate typically involves the sulfonation of biphenyl followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Biphenyl is reacted with sulfuric acid to introduce a sulfonic acid group, forming [1,1’-biphenyl]-2-sulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form potassium [1,1’-biphenyl]-2-yl sulfate.
Industrial Production Methods
Industrial production of potassium [1,1’-biphenyl]-2-yl sulfate may involve similar steps but on a larger scale. The process typically includes:
Continuous Sulfonation: Using a continuous reactor to sulfonate biphenyl with sulfuric acid.
Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, and the product is crystallized from the solution.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [1,1’-biphenyl]-2-yl sulfate can undergo various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The biphenyl moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the sulfate group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the biphenyl rings.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the biphenyl rings.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield biphenyl-2-ol.
Oxidation: Oxidation can lead to the formation of biphenyl quinones.
Reduction: Reduction can result in the formation of partially or fully hydrogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium [1,1’-biphenyl]-2-yl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other biphenyl derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium [1,1’-biphenyl]-2-yl sulfate involves its interaction with various molecular targets. The sulfate group can participate in ionic interactions, while the biphenyl structure can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium [1,1’-biphenyl]-4-sulfonate
- Potassium phenyl sulfate
- Potassium benzene-1,2-disulfonate
Uniqueness
Potassium [1,1’-biphenyl]-2-yl sulfate is unique due to the specific position of the sulfate group on the biphenyl structure, which can influence its reactivity and interactions compared to other similar compounds. This positional difference can result in distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
IUPAC Name |
potassium;(2-phenylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQTFJBSPXPGV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)


![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)


